molecular formula C10H11N3O3S B1422030 5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine CAS No. 1257553-09-5

5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1422030
CAS RN: 1257553-09-5
M. Wt: 253.28 g/mol
InChI Key: FMGPBEYBLVZGNQ-UHFFFAOYSA-N
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Description

The compound “5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine” is a complex organic molecule. It contains a 1,3,4-oxadiazol-2-amine group, which is a type of heterocyclic compound, and a 4-(Methylsulfonyl)benzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,3,4-oxadiazol-2-amine group would form a five-membered ring with two nitrogen atoms and one oxygen atom. The 4-(Methylsulfonyl)benzyl group would be attached to this ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on its structure and the functional groups present. The 1,3,4-oxadiazol-2-amine ring could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the 4-(Methylsulfonyl)benzyl group could influence its solubility, stability, and reactivity .

Scientific Research Applications

Anti-Inflammatory Agents

5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine: has been identified as a potential scaffold for the development of anti-inflammatory agents. The compound’s structure allows for the incorporation into pyrrole analogs, which have shown potent anti-inflammatory activity in models such as paw edema in adjuvant arthritis rat models .

Diabetes and Obesity Treatment

This compound has been explored for its utility in treating metabolic disorders like diabetes and obesity. It serves as a core structure for creating novel GPR119 agonists, which are promising for their effects on glucose tolerance and insulin secretion. These agonists have also shown potential in ameliorating obesity-related symptoms without significantly changing food intake .

Anticancer Activity

The oxadiazole ring present in 5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine is a feature commonly found in pharmacophores with anticancer properties. Research into pyrrole derivatives, which can be synthesized using this compound as a precursor, has indicated potential applications in targeting various forms of cancer, including leukemia, lymphoma, and myelofibrosis .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-17(14,15)8-4-2-7(3-5-8)6-9-12-13-10(11)16-9/h2-5H,6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGPBEYBLVZGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine

CAS RN

1257553-09-5
Record name 5-[(4-methanesulfonylphenyl)methyl]-1,3,4-oxadiazol-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
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5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine

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